Ethanolate

Description

Structure

3D Structure

Properties

CAS No. |

16331-64-9 |

|---|---|

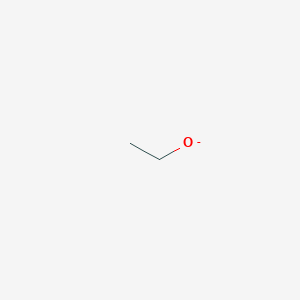

Molecular Formula |

C2H5O- |

Molecular Weight |

45.06 g/mol |

IUPAC Name |

ethanolate |

InChI |

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1 |

InChI Key |

HHFAWKCIHAUFRX-UHFFFAOYSA-N |

SMILES |

CC[O-] |

Canonical SMILES |

CC[O-] |

Other CAS No. |

16331-64-9 |

Synonyms |

1-hydroxyethyl radical ethanol, ion(1-) ethyl alcohol radical hydroxyethyl free radical |

Origin of Product |

United States |

Foundational & Exploratory

Sodium Ethanolate: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Alkoxide in Research and Development

Sodium ethanolate, also known as sodium ethoxide, is a powerful and versatile base with significant applications across organic synthesis, particularly within the pharmaceutical and drug development sectors. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and its role in various chemical transformations.

Core Properties of Sodium this compound

Sodium this compound is an ionic compound with the chemical formula C₂H₅ONa.[1] It is a white to yellowish hygroscopic powder that is highly soluble in ethanol and methanol.[1][2] The compound is notoriously sensitive to moisture and carbon dioxide in the air, which can lead to its degradation over time.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative properties of sodium this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂H₅ONa | [1][3] |

| Molar Mass | 68.05 g/mol | [1][4][5] |

| Appearance | White to yellowish hygroscopic powder | [1][2][6] |

| Melting Point | 260 °C (decomposes) | [1][7] |

| Density | 0.868 g/cm³ (for a 21 wt% solution in ethanol) | [1] |

| Solubility in Water | Reacts violently | [1][2] |

| Solubility in other solvents | Soluble in ethanol and methanol | [1][2] |

| pH | 13 (5g/l in H₂O at 20°C) | [2] |

Synthesis of Sodium this compound: Experimental Protocols

The synthesis of sodium this compound is most commonly achieved through the reaction of metallic sodium with absolute ethanol. An alternative method involves the reaction of sodium hydroxide with anhydrous ethanol.

Protocol 1: Synthesis from Sodium Metal and Absolute Ethanol

This method is widely used for the laboratory-scale preparation of high-purity sodium this compound.

Reaction: 2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂

Materials:

-

Freshly cut sodium metal

-

Absolute (anhydrous) ethanol

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, add a calculated amount of absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal to the ethanol at a controlled rate to manage the exothermic reaction and the evolution of hydrogen gas. The reaction temperature is typically kept low initially, around 10°C, and then may be gently warmed to about 38°C to ensure the reaction goes to completion.[6]

-

After all the sodium has reacted, the excess ethanol can be removed by distillation under reduced pressure to obtain solid sodium this compound.[8]

Logical Workflow for Synthesis from Sodium and Ethanol

Caption: Workflow for the synthesis of sodium this compound.

Protocol 2: Synthesis from Sodium Hydroxide and Ethanol

While this method is considered a cheaper alternative, it often results in incomplete conversion to the ethoxide.[1]

Reaction: NaOH + CH₃CH₂OH ⇌ CH₃CH₂ONa + H₂O

Procedure:

-

Anhydrous ethanol is reacted with sodium hydroxide.

-

The equilibrium nature of this reaction requires the removal of water to drive the formation of sodium this compound.

-

One reported method to obtain solid sodium this compound from this reaction involves precipitation using acetone or drying with additional NaOH.[1] A study also demonstrated the synthesis in excess ethanol at ambient temperature, followed by an extraction procedure.[9]

Applications in Drug Development and Organic Synthesis

Sodium this compound is a cornerstone reagent in organic chemistry, primarily utilized as a strong base. Its applications are particularly prevalent in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[6][10]

Key reactions involving sodium this compound include:

-

Claisen Condensation: This carbon-carbon bond-forming reaction is essential for the synthesis of β-keto esters and related compounds, which are valuable intermediates in drug synthesis.[1][6] Sodium this compound acts as a base to deprotonate the α-carbon of an ester, forming a reactive enolate.

-

Malonic Ester Synthesis: Used to form a variety of carboxylic acids, this synthesis relies on sodium this compound to deprotonate diethyl malonate, creating a nucleophilic enolate that can undergo alkylation.[1][6]

-

Williamson Ether Synthesis: In this reaction, sodium this compound can be used to deprotonate an alcohol, forming an alkoxide that then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

-

Dehydrohalogenation: Sodium this compound is an effective base for promoting elimination reactions to form alkenes from alkyl halides.

Signaling Pathway for Claisen Condensation

References

- 1. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. ICSC 0674 - SODIUM this compound [inchem.org]

- 4. download.basf.com [download.basf.com]

- 5. Sodium ethoxide, 21% in ethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. SODIUM ETHYLATE - Ataman Kimya [atamanchemicals.com]

- 7. Sodium ethoxide CAS#: 141-52-6 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Structure and Bonding in Potassium Ethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ethanolate (C₂H₅KO), also known as potassium ethoxide, is a powerful nucleophilic base with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its efficacy as a reagent is intrinsically linked to its structure and bonding. This technical guide provides a comprehensive overview of the structure and bonding of potassium this compound, drawing upon available experimental data and theoretical models. The document details its physical and chemical properties, methods of synthesis and characterization, and its role in synthetic organic chemistry, including in the preparation of pharmaceutical compounds. While a definitive crystal structure for potassium this compound remains elusive in publicly accessible literature, this guide offers insights based on analogous alkali metal alkoxides and spectroscopic analyses.

Introduction

Potassium this compound is a hygroscopic, off-white to yellowish powder that is highly reactive and valued for its strong basicity.[1][2][3][4] It is the conjugate base of ethanol and is a member of the alkali metal alkoxide family.[1][3] These compounds are pivotal in deprotonation reactions, catalysis, and the formation of carbon-carbon and carbon-heteroatom bonds.[3][5] In the context of drug development, potassium this compound serves as a critical reagent in the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and precursors to antiviral and antimalarial drugs.[6][7][8][9] Understanding the nuances of its structure and bonding is paramount for optimizing reaction conditions, improving yields, and ensuring the stereochemical control of synthetic pathways.

Structure and Bonding

The bonding in potassium this compound is predominantly ionic, characterized by the electrostatic attraction between the potassium cation (K⁺) and the this compound anion (CH₃CH₂O⁻).[3] The negative charge is localized on the oxygen atom, making it a potent nucleophile and Brønsted-Lowry base.

Crystal Structure

For instance, sodium ethoxide (NaOEt) crystallizes in the tetragonal space group P42₁m and exhibits a layered structure. In this arrangement, the sodium ions are coordinated to four oxygen atoms in a distorted tetrahedral geometry.[11][12] Potassium methoxide (KOCH₃) adopts a polymeric double-layered structure where the potassium ion has a coordination number of five.[1] Given the larger ionic radius of potassium compared to sodium, it is plausible that potassium this compound also forms a polymeric structure with a higher coordination number for the potassium ion.

Table 1: Comparison of Structural Properties of Alkali Metal Alkoxides

| Compound | Crystal System | Space Group | M-O Distance (Å) | Coordination Number of Metal | Reference(s) |

| Sodium Methoxide | Tetragonal | I4₁/amd | 2.32 | 4 | [11] |

| Sodium Ethoxide | Tetragonal | P42₁m | ~2.25 | 4 | [11][12] |

| Potassium Methoxide | Orthorhombic | Cmcm | ~2.73 | 5 | [1] |

| Potassium Ethoxide | Not Reported | Not Reported | Not Reported | Not Reported |

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within potassium this compound. The infrared (IR) and Raman spectra are characterized by vibrations of the this compound anion. The key vibrational modes include C-H stretching, C-C stretching, C-O stretching, and various bending modes. The position of the C-O stretching vibration is particularly sensitive to the ionic character of the K-O bond.

Table 2: Tentative Vibrational Band Assignments for Potassium this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2950-2850 | ν(C-H) | Stretching vibrations of the methyl and methylene groups. |

| ~1450 | δ(CH₂) | Scissoring vibration of the methylene group. |

| ~1380 | δ(CH₃) | Symmetric bending of the methyl group. |

| ~1090 | ν(C-C) | Stretching vibration of the carbon-carbon bond. |

| ~1050 | ν(C-O) | Stretching vibration of the carbon-oxygen bond. |

| Below 600 | ν(K-O) and lattice modes | Vibrations involving the potassium-oxygen bond and crystal lattice. |

Note: These are approximate assignments based on general knowledge of alkoxide spectra. Experimental data with detailed assignments for pure potassium this compound is scarce.

Physicochemical Properties

Table 3: Physicochemical Properties of Potassium this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅KO | [2][3] |

| Molar Mass | 84.16 g/mol | [2][13] |

| Appearance | Off-white to yellowish powder | [1][2][3] |

| Melting Point | 250 °C (decomposes) | [3][6] |

| Density | 0.894 g/mL at 25 °C | [3][6] |

| Solubility | Reacts with water. Soluble in ethanol. | [3][4] |

Experimental Protocols

Synthesis of Potassium this compound

Method 1: From Potassium Metal and Ethanol

This method produces high-purity potassium this compound but requires careful handling of highly reactive potassium metal.[14][15]

-

Reaction: 2 K (s) + 2 CH₃CH₂OH (l) → 2 CH₃CH₂OK (sol) + H₂ (g)

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add small, freshly cut pieces of potassium metal to anhydrous ethanol in a flask equipped with a reflux condenser.

-

The reaction is exothermic and produces hydrogen gas, which should be safely vented. The rate of addition of potassium should be controlled to maintain a gentle reflux.

-

Once all the potassium has reacted, the resulting solution of potassium this compound in ethanol can be used directly, or the solvent can be removed under vacuum to yield solid potassium this compound.

-

Method 2: From Potassium Hydroxide and Ethanol (Azeotropic Distillation)

This method is often preferred for its use of less hazardous starting materials.[5]

-

Reaction: KOH (s) + CH₃CH₂OH (l) ⇌ CH₃CH₂OK (sol) + H₂O (l)

-

Procedure:

-

To a round-bottom flask, add potassium hydroxide and a mixture of anhydrous ethanol and a solvent that forms a low-boiling azeotrope with water (e.g., hexane or toluene).

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water produced in the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

The resulting solution contains potassium this compound. The solvent can be removed under reduced pressure to obtain the solid product.

-

Characterization

-

Titration: The concentration of a potassium this compound solution can be determined by titration with a standardized acid.

-

FTIR Spectroscopy: To confirm the formation of the this compound, an FTIR spectrum can be recorded. The disappearance of the broad O-H stretching band of ethanol and the appearance of the characteristic C-O stretching of the alkoxide are indicative of product formation.

-

Powder X-ray Diffraction (PXRD): PXRD can be used to analyze the crystallinity of the solid product and compare its diffraction pattern to known patterns of related compounds.

Applications in Drug Development and Organic Synthesis

Potassium this compound's strong basicity makes it a versatile reagent in a variety of organic transformations that are crucial in the synthesis of pharmaceuticals.

Condensation Reactions

Potassium this compound is an effective base for promoting Claisen and Dieckmann condensations, which are essential for forming carbon-carbon bonds. A notable application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[7][8][9] The synthesis typically involves the condensation of a disubstituted malonic ester with urea.

Caption: Synthesis of a barbiturate ring via condensation.

Williamson Ether Synthesis

Potassium this compound can be used to deprotonate alcohols or phenols, forming alkoxides or phenoxides that can then act as nucleophiles in Williamson ether syntheses to form ethers. This reaction is fundamental in modifying the structure of lead compounds in drug discovery to improve their pharmacokinetic properties.

Precursor in Pharmaceutical Synthesis

Potassium this compound is used in the synthesis of various pharmaceutical intermediates. For example, it is employed in the preparation of 4-nitroindoles, which are precursors for various biologically active indole derivatives.[16] While not directly used in the final step of artemisinin synthesis, alkoxide bases are crucial in the manipulation of intermediates in some synthetic routes to this important antimalarial drug.[17] Similarly, in the synthesis of certain antiviral nucleoside analogues, alkoxides can be used for specific deprotonation or cyclization steps.[18]

Caption: Key synthetic applications of potassium this compound.

Safety and Handling

Potassium this compound is a hazardous substance that requires careful handling.

-

Reactivity: It reacts violently with water and is sensitive to air and moisture.[3] It should be stored under an inert atmosphere.

-

Flammability: It is a flammable solid and can self-heat, potentially leading to ignition.[3]

-

Corrosivity: It is corrosive and can cause severe skin and eye burns.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Potassium this compound is a cornerstone reagent in organic synthesis, with its utility deeply rooted in its ionic structure and the strong nucleophilicity and basicity of the this compound anion. While a detailed crystallographic picture is yet to be widely disseminated, comparative analysis with other alkali metal alkoxides and spectroscopic data provide a solid framework for understanding its structure-reactivity relationship. For researchers and professionals in drug development, a thorough grasp of the properties and handling of potassium this compound is essential for its safe and effective application in the synthesis of novel and existing pharmaceutical agents. Further research into the precise solid-state structure of potassium this compound would be beneficial for a more complete understanding of its properties.

References

- 1. repositorio.ipsantarem.pt [repositorio.ipsantarem.pt]

- 2. researchgate.net [researchgate.net]

- 3. Potassium ethoxide - Wikipedia [en.wikipedia.org]

- 4. CAS 917-58-8: Potassium ethoxide | CymitQuimica [cymitquimica.com]

- 5. Sciencemadness Discussion Board - Potassium ethoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. sdlookchem.com [sdlookchem.com]

- 7. provide reagents and the final product for the followings synthesis of se.. [askfilo.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Alkoxide - Wikipedia [en.wikipedia.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Disordered sodium alkoxides from powder data: crystal structures of sodium ethoxide, propoxide, butoxide and pentoxide, and some of their solvates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potassium ethoxide | C2H5KO | CID 23670592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. organic chemistry - Potassium ethoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. orgsyn.org [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and antiviral activity of 5-ethyl-5-halo-6-alkoxy-(or azido)-5,6-dihydro-2'-deoxyuridine diastereomers as potential prodrugs to 5-ethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Anhydrous Sodium Ethanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anhydrous sodium ethanolate (C₂H₅ONa). Due to its nature as a strong base and its high reactivity, particularly with water and carbon dioxide, a thorough understanding of its physical characteristics is critical for its effective and safe use in research and drug development. All data is presented with detailed experimental protocols, emphasizing the necessary precautions for handling this air- and moisture-sensitive compound.

Core Physical and Chemical Properties

Anhydrous sodium this compound is an ionic organic compound that is widely used as a strong base in organic synthesis.[1] Its utility in reactions such as Claisen condensations and dehydrohalogenations makes understanding its physical constants essential for reaction setup and optimization.

Quantitative Data Summary

The key physical properties of anhydrous sodium this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Molecular Properties

| Property | Value | Reference(s) |

| IUPAC Name | Sodium this compound | [2][3] |

| Synonyms | Sodium ethoxide, Sodium ethylate | [1][4][5] |

| Molecular Formula | C₂H₅NaO | [3][4][5] |

| Molecular Weight | 68.05 g/mol | [2][4][5][6] |

| Appearance | White to yellowish hygroscopic powder. | [1][2][7][8] |

| Odor | Odorless when pure; alcoholic odor upon hydrolysis. | [9] |

Table 2: Thermal and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 260 °C (533 K) | [1][4][10][11] |

| Boiling Point | Decomposes before boiling. | [9][12] |

| Thermal Decomposition | Begins above 300 °C (573 K). | [12][13] |

| Density (Bulk) | 0.35 - 0.65 g/mL | [14] |

Table 3: Solubility and Stability Profile

| Property | Description | Reference(s) |

| Solubility in Alcohols | Soluble in ethanol and methanol. | [1][9][14] |

| Solubility in Apolar Solvents | Insoluble in benzene. | [14] |

| Solubility in Water | Reacts violently to form sodium hydroxide and ethanol. | [4][7][9] |

| Sensitivity | Highly sensitive to moisture and air. | [1][5] |

| Stability | Hygroscopic; darkens on exposure to air due to oxidation and reaction with CO₂. Must be stored under an inert atmosphere. | [1][7][15] |

Experimental Protocols for Property Determination

The reactive nature of anhydrous sodium this compound necessitates specialized procedures for the accurate determination of its physical properties. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) inside a glovebox.

Melting Point Determination

The melting point is determined using the capillary method with an appropriate apparatus.

Methodology:

-

Sample Preparation: Finely grind the anhydrous sodium this compound powder inside a glovebox.[6]

-

Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of approximately 3 mm.[5]

-

Sealing: Due to the hygroscopic nature of the sample, the open end of the capillary tube must be sealed using a flame. This should be done quickly and carefully to prevent thermal degradation of the sample.[1]

-

Measurement: Place the sealed capillary tube into a calibrated melting point apparatus.[6]

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (260 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5]

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point.[5] For a pure substance, this range should be narrow.

Density Measurement

The bulk density of the powder can be measured, but for true density, gas pycnometry is the preferred method due to the material's sensitivity and physical form.

Methodology (Gas Pycnometry):

-

Instrumentation: Utilize a gas pycnometer located inside a dry box or glovebox to prevent exposure to atmospheric moisture.[12]

-

Calibration: Calibrate the instrument using a standard of known volume.

-

Sample Preparation: Accurately weigh a sample of anhydrous sodium this compound and place it in the sample chamber of the pycnometer.

-

Measurement: Seal the chamber and purge with a dry inert gas (typically helium). The instrument will then perform a series of gas expansions to determine the volume of the solid sample by measuring the pressure changes.

-

Calculation: The instrument's software calculates the density by dividing the sample's mass by the measured volume. Multiple measurements should be performed to ensure reproducibility.[12]

Solubility Determination

Determining the solubility requires careful, incremental addition of the solute to a known volume of solvent under an inert atmosphere until saturation is reached.

Methodology (Gravimetric):

-

Environment: All steps must be conducted in a glovebox using anhydrous solvents.

-

Procedure: a. Add a precise volume of the desired anhydrous solvent (e.g., absolute ethanol) to a sealed, tared flask equipped with a magnetic stirrer. b. Add a small, pre-weighed amount of anhydrous sodium this compound to the solvent. c. Stir the mixture vigorously for a set period to ensure dissolution.[16] d. If the solid dissolves completely, add another weighed portion of the sodium this compound. e. Repeat this process until a slight excess of solid remains undissolved, indicating that the solution is saturated.

-

Calculation: The solubility is calculated by summing the mass of the dissolved sodium this compound and dividing it by the volume of the solvent used. Results are typically expressed in g/100 mL or mol/L.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of sodium this compound.

Methodology (TGA):

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[17]

-

Instrumentation: Place the crucible into the TGA instrument's microbalance.[9]

-

Atmosphere: Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate to prevent oxidation.

-

Heating Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).[18]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting TGA curve will show a significant mass loss corresponding to the decomposition of the material.[17] The onset temperature of this mass loss is considered the beginning of decomposition.

Logical Relationships of Physical Properties

The physical properties of anhydrous sodium this compound are interconnected, largely dictated by its high reactivity. Its hygroscopic nature directly impacts its appearance, stability, and purity, while its thermal instability precludes the existence of a boiling point at atmospheric pressure.

References

- 1. thinksrs.com [thinksrs.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. imeko.info [imeko.info]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. pennwest.edu [pennwest.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. High-precision absolute (true) density measurements on hygroscopic powders by gas pycnometry: application to determining effects of formulation and process on free volume of lyophilized products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 14. mt.com [mt.com]

- 15. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

- 16. saltise.ca [saltise.ca]

- 17. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]

- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Sodium Ethoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium ethoxide (NaOEt), a strong base widely employed in organic synthesis. Due to its reactive nature, precise quantitative solubility data is often sparse in publicly accessible literature. This document compiles available data, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for this process.

Core Concept: Solubility of Sodium Ethoxide

Sodium ethoxide is an ionic organic compound. Its solubility is governed by the principle of "like dissolves like." As a polar, ionic substance, it exhibits the highest solubility in polar protic solvents, particularly its parent alcohol, ethanol. Its solubility decreases significantly in less polar and nonpolar solvents. The compound's high reactivity with water, moisture, and carbon dioxide necessitates handling under inert and anhydrous conditions, which also complicates solubility measurements.[1][2][3]

Quantitative Solubility Data

Precise numerical solubility data for sodium ethoxide across a range of organic solvents and temperatures is not extensively tabulated in readily available literature. However, qualitative descriptions and data from commercially available solutions provide valuable insights. The following table summarizes the known solubility characteristics.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Reference(s) |

| Ethanol (Absolute) | Polar Protic | Ambient | ~26.6 g / 100 g Solvent (Calculated from 21% w/w solution) | [1][3][4][5] |

| Methanol | Polar Protic | Ambient | Soluble | [6][7][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Ambient | Very Soluble | [7] |

| Benzene | Aromatic Hydrocarbon | Ambient | Insoluble | [9][10] |

| Chloroform | Halogenated | Ambient | Very Slightly Soluble | [7] |

| Hydrocarbon Solvents (e.g., Hexane) | Nonpolar | Ambient | Insoluble | [11] |

Note: The solubility in ethanol is calculated based on commercially available 21% weight by weight (w/w) solutions. This indicates that at least 21g of sodium ethoxide dissolves in 79g of ethanol to form a stable solution.

Experimental Protocol: Determination of Solubility

This section details a generalized protocol for determining the solubility of sodium ethoxide in an organic solvent using the isothermal shake-flask method. This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature.

1. Materials and Equipment:

-

Sodium Ethoxide (solid, high purity)

-

Anhydrous organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Syringes and chemically inert (e.g., PTFE) syringe filters (0.22 or 0.45 µm)

-

Gastight vials for sample collection

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Titrator, HPLC, or ICP-OES for sodium analysis)

2. Safety Precautions:

-

Sodium ethoxide is highly corrosive, flammable, and moisture-sensitive.[4][6] Handle exclusively in a glovebox or under a robust inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

The reaction with water is violent and exothermic.[9] Ensure all glassware and solvents are scrupulously dried before use.

3. Experimental Procedure:

-

Step 1: System Setup

-

Assemble the jacketed glass vessel and connect it to the temperature controller.

-

Thoroughly dry all glassware in an oven (e.g., at 120°C) and allow it to cool in a desiccator or under an inert atmosphere.

-

Purge the entire system, including the vessel and solvent reservoir, with a slow stream of inert gas.

-

-

Step 2: Sample Preparation

-

Add a precisely known volume of the anhydrous solvent to the reaction vessel.

-

Allow the solvent to equilibrate to the desired experimental temperature (e.g., 25°C).

-

Under an inert atmosphere, add an excess amount of solid sodium ethoxide to the solvent. "Excess" means that undissolved solid should remain visible after equilibration.

-

-

Step 3: Equilibration

-

Seal the vessel and begin vigorous stirring to ensure thorough mixing.

-

Maintain a constant temperature and continue stirring for a sufficient period to reach equilibrium. This can range from several hours to over 24 hours. It is advisable to take samples at different time points (e.g., 12, 18, 24 hours) to confirm that the concentration has reached a plateau.

-

-

Step 4: Sample Collection and Separation

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 1 hour.

-

Carefully draw a sample of the supernatant (the clear liquid phase) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, gastight vial. This step is critical to remove any undissolved micro-particles.

-

-

Step 5: Quantification

-

Accurately weigh the vial containing the filtrate to determine the mass of the saturated solution.

-

Quantify the concentration of sodium ethoxide in the filtrate using a validated analytical method. A common method is acid-base titration:

-

Dilute a known mass of the filtrate with the parent alcohol (e.g., ethanol).

-

Titrate with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein) to determine the molar concentration.

-

-

Alternatively, analyze the sodium content using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

-

Step 6: Data Calculation

-

Calculate the mass of sodium ethoxide in the collected filtrate based on the titration or other analytical results.

-

Calculate the mass of the solvent in the filtrate by subtracting the mass of sodium ethoxide from the total mass of the filtrate.

-

Express the solubility in the desired units, such as grams of sodium ethoxide per 100 grams of solvent ( g/100 g).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol described above.

References

- 1. Sodium ethoxide | 141-52-6 [chemicalbook.com]

- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Sodium ethoxide CAS#: 141-52-6 [m.chemicalbook.com]

- 5. Sodium ethoxide, pure, 21% in ethanol 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]

- 7. echemi.com [echemi.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. Solid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 10. Liquid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 11. researchgate.net [researchgate.net]

basicity of ethanolate compared to other alkoxides

An In-Depth Technical Guide to the Basicity of Ethanolate and Other Alkoxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the basicity of this compound in comparison to other common alkoxides. It delves into the structural and environmental factors that govern alkoxide basicity, presents quantitative data for comparison, outlines a standard experimental protocol for pKa determination, and illustrates the practical implications of alkoxide basicity in common organic reactions.

Introduction to Alkoxide Basicity

Alkoxides (RO⁻), the conjugate bases of alcohols (ROH), are potent bases and valuable reagents in organic synthesis. Their utility is fundamentally linked to their basicity, which dictates their ability to deprotonate substrates and influences their reactivity as nucleophiles. The basicity of an alkoxide is inversely related to the acidity of its parent alcohol; a weaker acid yields a stronger conjugate base. This relationship is quantified by the pKa of the parent alcohol—the higher the pKa, the stronger the basicity of the corresponding alkoxide. This compound (CH₃CH₂O⁻), derived from ethanol, is a commonly used alkoxide, and understanding its basicity relative to other alkoxides is crucial for reaction design and optimization.

Quantitative Comparison of Alkoxide Basicity

The relative basicity of alkoxides is best compared by examining the pKa values of their conjugate acids (the parent alcohols) in a given solvent. A higher pKa value for the alcohol signifies a more basic alkoxide.

| Alkoxide | Structure | Parent Alcohol | pKa of Parent Alcohol (in Water) |

| Methoxide | CH₃O⁻ | Methanol | 15.5 |

| This compound | CH₃CH₂O⁻ | Ethanol | 16.0 |

| Isopropoxide | (CH₃)₂CHO⁻ | Isopropanol | 16.5 |

| tert-Butoxide | (CH₃)₃CO⁻ | tert-Butanol | 18.0 |

| 2,2,2-Trifluorothis compound | CF₃CH₂O⁻ | 2,2,2-Trifluoroethanol | 12.4 |

Note: pKa values are approximate and can vary slightly with experimental conditions.

Core Factors Influencing Alkoxide Basicity

The basicity of an alkoxide in solution is primarily determined by a combination of electronic, steric, and solvation effects.

Inductive Effect

Alkyl groups are weakly electron-donating (+I effect). They increase electron density on the oxygen atom, which destabilizes the alkoxide anion and increases its basicity. As the number and size of alkyl groups increase, the inductive effect becomes more pronounced.

-

This compound vs. Methoxide : The ethyl group in this compound is more electron-donating than the methyl group in methoxide, making this compound a slightly stronger base.

-

Bulky Alkoxides : The trend continues with isopropoxide and tert-butoxide, which are progressively stronger bases due to the increased inductive donation from the additional alkyl groups.

Conversely, electron-withdrawing groups (-I effect), such as fluorine, pull electron density away from the oxygen. This stabilizes the negative charge on the alkoxide, making it a weaker base. For example, 2,2,2-trifluorothis compound is significantly less basic than this compound.

Solvation and Steric Hindrance

In protic solvents like water or alcohols, the solvent molecules form a stabilizing "shell" around the alkoxide anion through hydrogen bonding. The effectiveness of this solvation has a profound impact on the stability and, consequently, the basicity of the alkoxide.

-

Steric hindrance around the oxygen atom impedes the approach of solvent molecules.

-

Less hindered alkoxides, like methoxide and this compound, are well-solvated, which stabilizes them and reduces their basicity.

-

More hindered alkoxides, such as tert-butoxide, are poorly solvated. This lack of stabilization makes them more reactive and thus stronger bases in solution.

The dominant effect in solution is solvation. While the inductive effect suggests tert-butoxide should be the most stable, the poor solvation due to steric hindrance overrides this, making it the strongest base in the series. In the gas phase, where solvation effects are absent, the order of basicity is reversed and follows the trend of inductive effects (tert-butoxide < isopropoxide < this compound < methoxide).

A Comprehensive Technical Guide to the Synthesis of Sodium Ethoxide from Sodium Metal and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of sodium ethoxide, a critical reagent in organic chemistry. The primary focus is on the reaction between sodium metal and absolute ethanol, a common and effective method for producing high-purity sodium ethoxide for research and pharmaceutical applications. This guide details the underlying chemistry, experimental protocols, safety considerations, and applications relevant to drug development and other advanced chemical syntheses.

Introduction to Sodium Ethoxide

Sodium ethoxide (C₂H₅ONa), also known as sodium ethanolate, is an organic salt and a strong base.[1][2] It typically appears as a white to yellowish hygroscopic powder that is soluble in polar solvents like ethanol.[1][3] Due to its potent basicity, sodium ethoxide is a widely utilized reagent in organic synthesis, facilitating a variety of critical reactions.[4][5]

Its primary applications include:

-

Condensation Reactions: It is a classic base for Claisen condensations and malonic ester syntheses, which are fundamental for forming carbon-carbon bonds in complex molecules.[2][4][5]

-

Esterification and Transesterification: It serves as a catalyst in the synthesis of esters.[3] This is particularly relevant in the industrial production of biodiesel.[3]

-

Pharmaceutical Synthesis: Sodium ethoxide is instrumental in the manufacturing of numerous active pharmaceutical ingredients (APIs), including phenobarbital, methotrexate, and butazone.[3][6][7]

The compound is highly reactive and requires careful handling, as it reacts violently with water and readily absorbs atmospheric carbon dioxide.[2][3]

Synthesis Chemistry

The most direct and common laboratory method for synthesizing high-purity sodium ethoxide is the reaction of metallic sodium with absolute (anhydrous) ethanol.[1][2][4]

The balanced chemical equation for this reaction is:

2 Na(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂ONa(s/sol) + H₂(g) [2][4]

This is an exothermic reaction that produces flammable hydrogen gas, necessitating controlled conditions and stringent safety protocols.[8][9] The sodium metal reacts steadily with the ethanol, and upon completion, the sodium ethoxide can be used as a solution in ethanol or isolated as a solid by removing the excess solvent.[8][10]

An alternative, though often less preferred, method involves the reaction of sodium hydroxide with anhydrous ethanol.[1][2] This route is cheaper but suffers from incomplete conversion to the alkoxide, often resulting in a product contaminated with sodium hydroxide.[1][2]

Quantitative Data Summary

The following table summarizes quantitative parameters for the synthesis of sodium ethoxide as reported in various experimental and industrial procedures.

| Parameter | Value / Range | Source / Context |

| Reactant Ratio | 23 g (1 mole) Na to 300 ml absolute ethanol | Laboratory scale preparation for in-situ use.[8] |

| 12.0 g (0.52 g atom) Na to 300 ml anhydrous ethanol | Preparation for use in ethyl phenylcyanoacetate synthesis.[11] | |

| 100 kg Na to 1000-1400 kg absolute ethanol | Industrial preparation method described in a patent.[12] | |

| Reaction Temperature | 0 - 30 °C | Patented industrial process, controlled to reduce energy consumption.[12] |

| Maintained at rapid reflux | Laboratory procedure where the exothermicity of the reaction maintains the boil.[8] | |

| Reaction Time | 2 - 3 hours | Typical duration for laboratory scale until all sodium is consumed.[8] |

| 4 - 8 hours (total) | Industrial process including 2-4 hours for addition and 2-4 hours for continued reaction.[12] | |

| Operating Pressure | -0.01 to -0.05 MPa (Vacuum) | An industrial method specifies vacuum conditions during ethanol addition.[3][12] |

| Product Yield | > 94% | Reported yield for an optimized industrial process.[12] |

| ~33% (for H₂ gas) | Preliminary trials noting the formation of the C₂H₅ONa·2C₂H₅OH solvate.[13] | |

| Product Purity/Content | > 20% (in ethanol solution) | Target concentration for an industrial liquid product.[12] |

| 95% - 97% | Purity of industrial-grade solid sodium ethoxide.[3] |

Experimental Protocols

The following protocols are detailed methodologies for the laboratory-scale synthesis of sodium ethoxide. All operations involving sodium metal and sodium ethoxide should be conducted under an inert, dry atmosphere (e.g., nitrogen or argon) in a fume hood.[14][15]

Protocol 1: Preparation of a Standardized Sodium Ethoxide Solution

This protocol describes the synthesis of sodium ethoxide for use as a solution in ethanol, a common practice for many organic reactions.

Apparatus:

-

Three-necked round-bottomed flask

-

Reflux condenser fitted with a drying tube (e.g., calcium chloride or Drierite) or a nitrogen/argon bubbler

-

Dropping funnel (optional, for large-scale addition of ethanol)

-

Magnetic stirrer and stir bar or overhead stirrer

-

Heating mantle (for completion of reaction, if necessary)

Reagents:

-

Sodium metal, stored under mineral oil

-

Absolute ethanol (≥99.5%)

Procedure:

-

Preparation of Sodium: Cut 23 g (1 mole) of sodium metal into small, clean pieces, removing the outer oxide layer. A beaker containing anhydrous hexanes or toluene can be used to rinse the mineral oil from the sodium pieces.[15] Handle the metal with forceps.

-

Apparatus Setup: Assemble the flask and condenser in a fume hood. Purge the entire system with dry nitrogen or argon for several minutes to ensure an inert atmosphere.[8]

-

Reaction Initiation: Place the freshly cut sodium pieces into the flask. Add 300 ml of absolute ethanol via the funnel or directly.[8] For larger scales, the ethanol should be added slowly to the sodium.

-

Reaction Control: The reaction will begin promptly, generating hydrogen gas and heat, which typically causes the ethanol to reflux.[8][9] The rate of reaction can be controlled by the rate of addition of reactants or by using an ice bath for cooling if the reflux becomes too vigorous.

-

Completion: Continue stirring until all the sodium metal has dissolved completely. This process may take 2-3 hours.[8] Gentle heating can be applied towards the end to ensure all sodium has reacted.

-

Product: The resulting clear to pale yellow solution is sodium ethoxide in ethanol. It can be used directly for subsequent reactions. The concentration can be determined by titration with a standardized acid.[4]

Protocol 2: Isolation of Solid Sodium Ethoxide

This protocol details the procedure for obtaining solid, solvent-free sodium ethoxide.

Apparatus:

-

Same as Protocol 1, with the addition of a vacuum distillation setup.

Reagents:

-

Sodium metal

-

Absolute ethanol

-

Anhydrous xylene (optional, for precipitation method)

Procedure:

-

Synthesis: Prepare a solution of sodium ethoxide in ethanol as described in Protocol 1.

-

Isolation via Solvent Removal:

-

Once the reaction is complete, remove the excess ethanol using a rotary evaporator under reduced pressure.

-

For complete removal of the final traces of alcohol, the solid may need to be heated up to 200 °C in a current of hydrogen or high vacuum.[8]

-

The resulting product is a fine, white to yellowish powder.[10]

-

-

Isolation via Precipitation (Alternative Method):

-

In a flask equipped with a stirrer and reflux condenser, add 23 g of sodium to 250 ml of dry xylene.[8]

-

Slowly add the calculated stoichiometric amount of absolute ethanol diluted with twice its volume of xylene.

-

The reaction is controlled by cooling with an ice bath.[8]

-

After the addition is complete and the initial vigorous reaction has subsided, gently heat the mixture to complete the reaction.

-

Sodium ethoxide precipitates as a snow-white, highly reactive powder.[8] It can be collected by filtration under an inert atmosphere.

-

-

Storage: Solid sodium ethoxide is highly hygroscopic and will degrade upon exposure to air and moisture.[1][2] It must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a desiccator or glove box).[1]

Mandatory Visualizations

Critical Safety Precautions

The synthesis of sodium ethoxide involves significant hazards that require strict adherence to safety protocols.

-

Sodium Metal Handling: Sodium reacts violently with water, producing flammable hydrogen gas and enough heat to cause ignition.[14][16] It must be stored under an inert liquid like mineral oil and handled in a dry environment, away from water sources.[14] All work should be performed in a fume hood.[14] Personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[15][17]

-

Fire Hazard: The hydrogen gas evolved during the reaction is highly flammable. All potential ignition sources must be eliminated from the work area.[14][18] In case of a sodium fire, use only a Class D fire extinguisher (e.g., Met-L-X) or smother the fire with dry sand.[16] Never use water, carbon dioxide, or standard ABC fire extinguishers , as they will exacerbate the fire.[16]

-

Sodium Ethoxide Handling: The product, sodium ethoxide, is a strong base and is corrosive.[3] It is also sensitive to moisture and air, hydrolyzing rapidly to form sodium hydroxide.[1][2] It should be stored in airtight containers under an inert gas.[1]

-

Spill Response: In the event of a sodium metal spill, cover the material with dry sand or a dry chemical extinguishing agent.[14][16] Use spark-resistant tools to collect the material into a container for proper disposal.[16]

References

- 1. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 3. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]

- 4. Sodium Ethoxide | Reagent for Organic Synthesis [benchchem.com]

- 5. alkimia.co.in [alkimia.co.in]

- 6. nbinno.com [nbinno.com]

- 7. openpr.com [openpr.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN105294399A - Preparation method of sodium ethoxide - Google Patents [patents.google.com]

- 13. DSpace [dr.lib.iastate.edu]

- 14. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 18. hpmcproducer.com [hpmcproducer.com]

A Comprehensive Technical Guide to the Commercial Preparation of Sodium Ethanolate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial preparation of sodium ethanolate (sodium ethoxide) solutions, a critical reagent in organic synthesis and the pharmaceutical industry. The document details the primary manufacturing methods, provides comprehensive experimental protocols, and presents key quantitative data in a comparative format.

Introduction

Sodium this compound (C₂H₅ONa) is a potent, non-nucleophilic base widely employed in various chemical transformations, including condensations (e.g., Claisen), alkylations, and deprotonations. It is commercially available in solid form (typically as a white to yellowish powder) and, more commonly, as a solution in ethanol.[1] The quality and purity of the sodium this compound solution are paramount, as contaminants such as water or sodium hydroxide can significantly impact reaction yields and impurity profiles.[2] This guide explores the two principal methods for commercial production: the reaction of sodium metal with ethanol and the reaction of sodium hydroxide with ethanol.

Commercial Manufacturing Processes

The selection of a manufacturing process for sodium this compound depends on factors such as cost, desired purity, scale of production, and safety considerations.

Sodium Metal Route

The reaction of metallic sodium with absolute ethanol is a classic and straightforward method for producing high-purity sodium this compound.[2] This exothermic reaction proceeds readily to completion, yielding sodium this compound and hydrogen gas.[3]

Reaction: 2 Na(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂ONa(sol) + H₂(g)

This method is favored when a very low concentration of residual sodium hydroxide is required. However, the higher cost and significant safety hazards associated with handling large quantities of metallic sodium can be limiting factors for industrial-scale production.[4]

Sodium Hydroxide Route

An economically more favorable alternative involves the reaction of sodium hydroxide with ethanol.[5] This is an equilibrium reaction, and to drive it towards the formation of sodium this compound, the water produced must be continuously removed.[6]

Reaction: NaOH(s) + CH₃CH₂OH(l) ⇌ CH₃CH₂ONa(sol) + H₂O(l)

Commercial processes often employ techniques such as azeotropic distillation (historically with benzene or cyclohexane) or, more modernly, reactive distillation with molecular sieves to eliminate water and achieve high conversion rates.[7][8] This method is generally considered safer and more cost-effective for large-scale manufacturing, though it may result in a higher residual sodium hydroxide content if not carefully controlled.[5]

Quantitative Process Parameters

The following tables summarize key quantitative data for the commercial preparation of sodium this compound solutions, derived from industrial patents and technical literature.

Table 1: Process Parameters for Sodium Metal Route

| Parameter | Value | Reference |

| Reactants | Metallic Sodium, Absolute Ethanol | [7] |

| Reactant Ratio (mass) | 1 : 10-14 (Sodium : Ethanol) | [7] |

| Reaction Temperature | 0 - 30 °C | [7] |

| Pressure | -0.01 to -0.05 MPa (Vacuum) | [7] |

| Ethanol Addition Time | 2 - 4 hours | [7] |

| Reaction Time | 2 - 4 hours (post-addition) | [7] |

| Typical Yield | > 94% | [7] |

| Final Concentration | > 20% (w/w) in ethanol | [7] |

Table 2: Process Parameters for Sodium Hydroxide Route (Industrial Scale)

| Parameter | Value | Reference |

| Reactants | Sodium Hydroxide, Absolute or 95% Ethanol | [7] |

| Initial NaOH Conc. | 8 - 12% in ethanol solution | |

| Water Removal | Reactive distillation, molecular sieves | [8] |

| Molar Ratio (Ethanol:NaOH) | 5 : 1 (Ball Milling Method) | |

| Reaction Time | 5 hours (Ball Milling Method) | |

| Final Concentration | 18 - 21% (w/w) in ethanol | [8] |

Experimental Protocols

The following are detailed methodologies for the preparation of sodium this compound solutions.

Protocol 1: Preparation from Sodium Metal (Laboratory Scale)

This protocol is adapted from established laboratory procedures for producing a high-purity sodium this compound solution.

Materials:

-

Metallic sodium

-

Absolute ethanol (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or argon gas inlet

-

Stirring apparatus

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.

-

Place a measured volume of absolute ethanol into the three-necked flask.

-

Carefully add small, freshly cut pieces of sodium metal to the ethanol while stirring. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

After all the sodium has been added and the reaction has subsided (i.e., hydrogen evolution ceases), the resulting solution is sodium this compound in ethanol.

-

The concentration can be determined by titration (see Section 5).

Protocol 2: Preparation from Sodium Hydroxide with Water Removal (Laboratory Scale)

This protocol describes a laboratory-scale adaptation of the industrial process using sodium hydroxide and molecular sieves to drive the reaction.

Materials:

-

Sodium hydroxide (pellets or flakes)

-

Absolute ethanol

-

Molecular sieves (3Å or 4Å, activated)

-

Round-bottom flask

-

Soxhlet extractor or a flask with a side arm for containing the molecular sieves

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Activate the molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours and then cooling them in a desiccator.

-

Dissolve a known quantity of sodium hydroxide in absolute ethanol in the round-bottom flask with stirring.

-

Place the activated molecular sieves in the Soxhlet thimble or the side arm of the flask in a manner that allows the refluxing ethanol to pass through them.

-

Heat the mixture to reflux. The ethanol vapor will condense, pass through the molecular sieves (which will trap the water formed), and return to the reaction flask, thereby shifting the equilibrium towards the formation of sodium this compound.

-

Continue the reflux for several hours until the desired conversion is achieved. The progress can be monitored by periodically taking samples and titrating for sodium this compound and residual sodium hydroxide content.

-

After cooling, the resulting solution can be decanted or filtered from any remaining solids.

Quality Control and Specifications

Commercial sodium this compound solutions are subject to stringent quality control to ensure consistency and purity.

Table 3: Typical Commercial Specifications for Sodium this compound Solution (21% in Ethanol)

| Parameter | Specification | Analytical Method |

| Appearance | Clear, pale yellow to reddish-brown viscous liquid | Visual Inspection |

| Assay (Sodium Ethoxide) | 20.0 - 22.0% (w/w) | Non-aqueous acid-base titration |

| Free Alkalinity (as NaOH) | ≤ 0.50% | Titration |

| Density (at 25°C) | ~0.868 g/mL | Densitometry |

| Water Content | Low (specification varies) | Karl Fischer Titration |

The primary analytical method for determining the concentration of sodium this compound and free alkali is titration. A non-aqueous acid-base titration is typically performed to quantify the total alkali content, from which the free sodium hydroxide is subtracted to determine the sodium this compound concentration. Impurity profiling for organic byproducts can be conducted using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]

Visualization of Processes and Pathways

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical reaction pathways and a generalized workflow for the commercial production of sodium this compound.

Caption: Reaction pathway for sodium this compound synthesis from sodium metal.

Caption: Process flow for the sodium hydroxide route with water removal.

Caption: A generalized workflow for commercial sodium this compound production.

Safety, Handling, and Storage

Sodium this compound is a corrosive, flammable, and moisture-sensitive material.[10] It reacts violently with water and acids.[8] Commercial solutions in ethanol are flammable liquids. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant lab coats, must be worn when handling this substance.[11]

Storage should be in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.[2][8] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[11]

Conclusion

The commercial preparation of sodium this compound solution is a well-established process with two primary routes, each with distinct advantages regarding cost, safety, and final product purity. The sodium metal route offers high purity with minimal sodium hydroxide contamination, while the sodium hydroxide route provides a more economical and safer option for large-scale production. Rigorous quality control through titration and other analytical methods is essential to ensure the final product meets the stringent requirements for its use in pharmaceutical and fine chemical synthesis. Proper handling and storage procedures are critical to maintain the product's integrity and ensure operational safety.

References

- 1. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]

- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sodium ethoxide, 21% w/w in ethanol 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. The Preparation of Sodium Ethoxide_Chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - Sodium ethoxide with NaOH and ethanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN105294399A - Preparation method of sodium ethoxide - Google Patents [patents.google.com]

- 8. Sodium Ethoxide Solution 20% [haolonger.com]

- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Sodium ethoxide 21wt. ethanol 141-52-6 [sigmaaldrich.com]

stability and degradation of solid sodium ethanolate

An In-depth Technical Guide to the Stability and Degradation of Solid Sodium Ethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium this compound (NaOEt), a potent alkoxide base, is a critical reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its utility is intrinsically linked to its high reactivity, which also renders it susceptible to degradation under common storage and handling conditions. This technical guide provides a comprehensive overview of the stability and degradation pathways of solid sodium this compound. It consolidates available quantitative data, outlines detailed experimental protocols for stability assessment, and presents visual diagrams of degradation mechanisms to offer a thorough resource for professionals working with this essential compound.

Introduction

Sodium this compound (C₂H₅ONa), also known as sodium ethoxide, is a white to yellowish hygroscopic powder widely employed as a strong base in various chemical transformations, including condensations, deprotonations, and esterifications.[1][2] The efficacy and reproducibility of processes utilizing sodium this compound are highly dependent on its purity. However, its inherent instability, particularly its sensitivity to atmospheric moisture and carbon dioxide, presents significant challenges in maintaining its quality over time.[3][4] Understanding the degradation pathways and having robust analytical methods to assess its stability are paramount for ensuring consistent reaction outcomes and the quality of resulting products.

Degradation Pathways of Solid Sodium this compound

The degradation of solid sodium this compound primarily proceeds through three main pathways: thermal decomposition, hydrolysis via atmospheric moisture, and reaction with atmospheric carbon dioxide.

Thermal Decomposition

Solid sodium this compound undergoes thermal decomposition at elevated temperatures. The decomposition process is complex, yielding a mixture of gaseous and solid products.

-

Onset of Decomposition: The decomposition of sodium this compound begins at temperatures below 300 °C (573 K).[5] A slow and steady decomposition has been observed starting from as low as 273 K, with a sharp increase in weight loss above 573 K, which may also be attributed to the evaporation of residual ethanol and moisture.[6]

-

Decomposition Products:

-

Gaseous Products: The primary gaseous product is ethene (C₂H₄), with minor amounts of other saturated and unsaturated hydrocarbons such as ethane (C₂H₆), propene (C₃H₆), and butene (C₄H₈).[5] Methane has also been reported as a gaseous product.[6]

-

Solid Residue: The solid residue is a mixture of sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), and amorphous carbon.[5][6]

-

Hydrolysis

Due to its hygroscopic nature, solid sodium this compound readily reacts with water from the atmosphere.[7][8] This process of hydrolysis leads to the formation of sodium hydroxide and ethanol.[3][4]

Reaction: C₂H₅ONa + H₂O → NaOH + C₂H₅OH

This contamination with sodium hydroxide can significantly impact reactions where sodium this compound is intended to be the sole basic species.

Reaction with Carbon Dioxide

In a moisture-free environment, solid sodium this compound can react with carbon dioxide from the air to form sodium ethyl carbonate.[3]

Reaction: C₂H₅ONa + CO₂ → C₂H₅OCO₂Na

Further reactions can lead to the formation of other sodium salts.[3] This degradation pathway is a significant contributor to the loss of purity of sodium this compound upon storage in air.[3]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of solid sodium this compound.

Table 1: Thermal Stability Data

| Parameter | Value | Reference(s) |

| Onset of Decomposition | < 300 °C (573 K) | [5][6] |

| Melting Point | 260 °C (decomposes) | [3] |

| Activation Energy (Ea) for Thermal Decomposition | 150.84 ± 5.32 kJ mol⁻¹ | [5] |

Table 2: Physical and Chemical Properties Related to Stability

| Property | Value | Reference(s) |

| Appearance | White to yellowish hygroscopic powder | [3][4] |

| Sensitivity | Moisture and air sensitive | [3][4] |

| Storage Behavior | Darkens over time when exposed to air | [1][3] |

Experimental Protocols for Stability Assessment

A multi-faceted approach employing various analytical techniques is necessary for a comprehensive stability assessment of solid sodium this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of solid sodium this compound.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Weigh approximately 5-10 mg of solid sodium this compound into a clean, tared TGA pan (typically alumina or platinum). To minimize exposure to air, this should be done in an inert atmosphere (e.g., a glovebox).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual air.

-

Heat the sample from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins.

Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Couple the outlet of the TGA furnace to the inlet of a mass spectrometer or an FTIR gas cell.

-

Perform TGA as described in section 4.1.

-

Simultaneously acquire mass spectra or infrared spectra of the evolved gases.

-

Identify the decomposition products by analyzing the mass-to-charge ratios (for MS) or characteristic infrared absorption bands (for FTIR).

Karl Fischer Titration

Objective: To quantify the water content in solid sodium this compound, a key indicator of hydrolytic degradation.

Methodology:

-

Use a coulometric or volumetric Karl Fischer titrator.

-

The titration vessel should be filled with a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform or a specialized Karl Fischer solvent for ketones and aldehydes to prevent side reactions, although sodium this compound itself is the primary concern).

-

Titrate the solvent to a stable, dry endpoint with the Karl Fischer reagent.

-

In an inert atmosphere, accurately weigh a sample of solid sodium this compound (typically 50-100 mg).

-

Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.

-

Stir the sample to dissolve and react with the Karl Fischer reagent.

-

Titrate the sample to the endpoint.

-

The water content is calculated based on the amount of Karl Fischer reagent consumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify sodium this compound and its degradation products.

Methodology:

-

In an inert atmosphere, prepare an NMR sample by dissolving a known amount of solid sodium this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆). Note that D₂O will rapidly hydrolyze the sodium this compound to ethanol and NaOH, so this is useful for identifying the ethoxy group and any organic impurities. For observing the intact alkoxide, a dry aprotic solvent like DMSO-d₆ is preferable.

-

Acquire ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum of a hydrolyzed sample in D₂O, the quartet and triplet corresponding to the ethyl group of ethanol will be observed. The presence of other species, such as acetate or formate, would indicate further degradation.[9]

-

In the ¹³C NMR spectrum, the signals for the ethyl group can be observed. The presence of sodium carbonate can also be detected.[9]

-

Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to determine the purity of the sodium this compound.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample of solid sodium this compound, including degradation products like sodium carbonate and sodium hydroxide.

Methodology:

-

Grind the solid sodium this compound sample to a fine powder in an inert atmosphere.

-

Mount the powder on a sample holder. To prevent reaction with air, the sample should be covered with a protective film (e.g., Kapton) or measured in a sealed capillary.

-

Acquire a powder XRD pattern over a suitable 2θ range (e.g., 10-80°).

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to reference patterns from a database (e.g., the JCPDS-ICDD database).

Visualizations

Degradation Pathways

Caption: Degradation pathways of solid sodium this compound.

Experimental Workflow for Stability Assessment

References

- 1. alkalimetals.com [alkalimetals.com]

- 2. Page loading... [guidechem.com]

- 3. Sodium ethoxide - Wikipedia [en.wikipedia.org]

- 4. Solid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]

- 8. Storage environment requirements for solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Navigating the Nomenclature: A Technical Guide to Sodium Ethoxide for Scientific Professionals

An in-depth analysis of the terminology, properties, and applications of sodium ethoxide, a critical reagent in organic synthesis and drug development.

Introduction: Clarifying the Terminology

In the landscape of organic chemistry, precise terminology is paramount. The compound with the chemical formula C₂H₅ONa is frequently encountered, and its naming can be a point of minor confusion. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is sodium ethanolate . However, the more common and widely accepted name in both academic and industrial settings is sodium ethoxide .[1][2] This guide will primarily use the term "sodium ethoxide" while acknowledging "sodium this compound" as a correct, albeit less common, synonym. The term "sodium ethylate" is considered obsolete.[2]

This white to yellowish hygroscopic powder is a strong base and a potent nucleophile, making it an indispensable tool in a variety of chemical transformations, particularly in the pharmaceutical and fine chemical industries.[3][4][5] Its utility stems from the highly reactive ethoxide ion (C₂H₅O⁻).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of sodium ethoxide is crucial for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for this reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅NaO | [1][6] |

| Molecular Weight | 68.05 g/mol | [1][6] |

| Appearance | White to yellowish hygroscopic powder | [3][4][5] |

| Melting Point | 260 °C (decomposes) | [4] |

| Density | 0.868 g/cm³ (of a 21 wt% solution in ethanol) | |

| Solubility | Soluble in ethanol and methanol; reacts violently with water | [3][5] |

| pKa (of conjugate acid, ethanol) | ~16 | |

| Flash Point | 30 °C | |

| Autoignition Temperature | 50 - 60 °C | [7] |

Synthesis of Sodium Ethoxide: Experimental Protocol

Sodium ethoxide is commercially available, typically as a solution in ethanol or as a solid. However, it can also be readily prepared in the laboratory. The most common method involves the reaction of sodium metal with absolute ethanol.[2][8]

Objective: To prepare a solution of sodium ethoxide in ethanol.

Materials:

-

Absolute (anhydrous) ethanol

-

Sodium metal, stored under mineral oil

-

An inert atmosphere setup (e.g., nitrogen or argon)

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

Procedure:

-

Preparation of Apparatus: Assemble the three-necked flask with the reflux condenser (with a drying tube), dropping funnel, and magnetic stirrer. Ensure all glassware is thoroughly dried to prevent reaction with water. The entire system should be flushed with an inert gas (nitrogen or argon).

-

Reaction Setup: Place a magnetic stir bar in the flask and add the desired volume of absolute ethanol.

-

Addition of Sodium: Carefully cut the required amount of sodium metal into small pieces, removing the outer oxide layer, and weigh it under mineral oil. Quickly transfer the sodium pieces to the dropping funnel.

-

Reaction: Slowly add the sodium pieces from the dropping funnel to the stirring ethanol. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

Completion: Continue stirring until all the sodium has reacted and the evolution of hydrogen gas has ceased.

-

Storage: The resulting sodium ethoxide solution should be used immediately or stored under an inert atmosphere in a tightly sealed container to prevent degradation from moisture and carbon dioxide.

Safety Precautions:

-

Sodium metal is highly reactive and flammable. Handle it with care and avoid contact with water.

-

The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Applications and Experimental Protocols

Sodium ethoxide is a cornerstone reagent in several fundamental organic transformations, including the Claisen condensation and the Williamson ether synthesis.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester.[9][10][11]

Reaction Mechanism:

-

Enolate Formation: Sodium ethoxide abstracts an α-proton from an ester to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.

Experimental Protocol: Synthesis of Ethyl Acetoacetate

Objective: To synthesize ethyl acetoacetate from ethyl acetate via a Claisen condensation using sodium ethoxide.

Materials:

-

Sodium ethoxide

-

Anhydrous ethyl acetate

-

Anhydrous ethanol

-

Dilute acetic acid or hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate from the dropping funnel to the sodium ethoxide solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours).

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water. Acidify the mixture with dilute acetic acid or hydrochloric acid to a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl acetoacetate.

-

Purification: The crude product can be purified by fractional distillation.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group via an SN2 reaction.[12]

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the alkoxide ion acts as the nucleophile and displaces the halide from the alkyl halide.

Experimental Protocol: Synthesis of Phenacetin [13]